(E)-4,8-Dimethyl-1,3,7-nonatriene

Catalog No.
S526427
CAS No.
51911-82-1
M.F
C11H18
M. Wt
150.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-4,8-Dimethyl-1,3,7-nonatriene

CAS Number

51911-82-1

Product Name

(E)-4,8-Dimethyl-1,3,7-nonatriene

IUPAC Name

4,8-dimethylnona-1,3,7-triene

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

InChI

InChI=1S/C11H18/c1-5-7-11(4)9-6-8-10(2)3/h5,7-8H,1,6,9H2,2-4H3

InChI Key

LUKZREJJLWEWQM-UHFFFAOYSA-N

SMILES

CC(=CCCC(=CC=C)C)C

Solubility

Soluble in DMSO

Synonyms

(3E)-4,8-dimethyl-1,3,7-nonatriene, 3E-DMNT, 4,8-dimethyl-1,3,7-nonatriene

Canonical SMILES

CC(=CCCC(=CC=C)C)C

Isomeric SMILES

CC(=CCC/C(=C/C=C)/C)C

Description

The exact mass of the compound (E)-4,8-Dimethyl-1,3,7-nonatriene is 150.1409 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Supplementary Records. It belongs to the ontological category of alkatriene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

(E)-4,8-Dimethyl-1,3,7-nonatriene is an organic compound classified as a volatile organic compound and is part of the acyclic monoterpenoids family. It has the molecular formula C11H18C_{11}H_{18} and is recognized for its role in plant defense mechanisms, particularly in interactions with herbivorous insects. This compound exhibits a unique structure characterized by a series of double bonds, contributing to its reactivity and biological activity. Its IUPAC name is (3E)-4,8-dimethylnona-1,3,7-triene, and it is known for its pleasant aroma, making it valuable in fragrance and flavor industries .

(E)-DMNT acts as an infochemical in plants []. Infochemicals are chemical messengers that mediate communication between organisms. When emitted by damaged plants, (E)-DMNT serves as a volatile signal received by neighboring plants []. This airborne signal can trigger defense mechanisms in nearby plants, priming them for potential herbivore attack []. Additionally, (E)-DMNT can attract beneficial insects, such as predatory mites, that help control herbivore populations [].

(E)-4,8-Dimethyl-1,3,7-nonatriene is an organic compound classified as an acyclic monoterpenoid. Acyclic monoterpenoids are hydrocarbons derived from terpenes, which are organic molecules found in many plants and some insects []. While research on (E)-4,8-Dimethyl-1,3,7-nonatriene is limited, there is some evidence suggesting its presence in biological contexts.

  • Natural product: Studies have identified (E)-4,8-Dimethyl-1,3,7-nonatriene in certain species of bacteria, including Streptomyces []. Streptomyces are known for producing a wide variety of bioactive compounds with potential applications in medicine and agriculture [].

  • Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives using agents such as ozone or singlet oxygen.
  • Reduction: It can be reduced to yield saturated hydrocarbons through reactions with hydrogen gas in the presence of metal catalysts like palladium or platinum.
  • Substitution: The compound can undergo substitution reactions with halogens or other electrophiles under UV light or catalytic conditions .

Common Reagents and Conditions

  • Oxidizing Agents: Ozone, singlet oxygen, peroxides.
  • Reducing Agents: Hydrogen gas with metal catalysts.
  • Substitution Agents: Halogens like chlorine or bromine.

(E)-4,8-Dimethyl-1,3,7-nonatriene plays a significant role in plant defense mechanisms. It is emitted by plants in response to herbivore attacks and has been shown to effectively repel certain insect species, particularly Lepidopteran pests such as the diamondback moth. Its presence acts as a deterrent against feeding and oviposition by these insects . Additionally, ongoing research is exploring its potential as a natural insect repellent and its implications for human health.

The synthesis of (E)-4,8-Dimethyl-1,3,7-nonatriene can be achieved through several methods:

  • Synthetic Routes: Commonly involves oxidative cleavage of larger terpenoids like geranyllinalool. The process typically includes oxidation followed by reduction and dehydration steps.
  • Industrial Production: Biotechnology methods are also employed, utilizing genetically modified microorganisms that express enzymes necessary for terpenoid biosynthesis. These microorganisms can convert simple carbon sources into the desired compound through enzymatic reactions in bioreactors .

(E)-4,8-Dimethyl-1,3,7-nonatriene has diverse applications:

  • Scientific Research: Used as a model compound to study terpenoid biosynthesis and degradation mechanisms.
  • Agriculture: Investigated for its effectiveness as a natural insect repellent.
  • Fragrance Industry: Incorporated into formulations due to its pleasant aroma.
  • Food Industry: Used as a flavoring agent .

Research indicates that (E)-4,8-Dimethyl-1,3,7-nonatriene interacts with various insect species by serving as a volatile signal emitted during herbivore attacks. This signaling prompts defensive responses in plants and deters pests from feeding. The biochemical pathways involved include those related to secondary metabolites that contribute to the development of novel insecticides .

Several compounds exhibit structural similarities to (E)-4,8-Dimethyl-1,3,7-nonatriene. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Methyl-1-penteneA five-carbon chain with one double bondLess complex structure; primarily used in industry
(E)-β-FarneseneA sesquiterpene with three double bondsKnown for its role in plant signaling
(E)-α-BisaboleneA sesquiterpene with a unique cyclic structureExhibits different biological activities
(Z)-3-HexenalAn aldehyde with a six-carbon chainKnown for its strong odor; used in food flavoring

(E)-4,8-Dimethyl-1,3,7-nonatriene stands out due to its specific role in plant defense and pest deterrence mechanisms while also being applicable in fragrance and flavor industries .

Tritrophic Communication Mechanisms

The role of (E)-4,8-Dimethyl-1,3,7-nonatriene in tritrophic interactions encompasses complex chemical communication networks involving plants, herbivores, and their natural enemies [10] [9] [11]. This homoterpene serves as a reliable kairomone that attracts predatory arthropods and parasitoids to herbivore-infested plants [12] [10] [13]. In maize systems, (E)-4,8-Dimethyl-1,3,7-nonatriene emission correlates directly with the recruitment efficiency of parasitoid wasps Cotesia marginiventris and predatory mites [14] [15].

Laboratory and field bioassays demonstrate that synthetic (E)-4,8-Dimethyl-1,3,7-nonatriene can enhance the attraction of natural enemies by 150-300% compared to untreated controls [16] [9]. The compound exhibits species-specific attraction patterns, with certain parasitoid species showing preferential responses to (E)-4,8-Dimethyl-1,3,7-nonatriene over other herbivore-induced volatiles [9] [13]. Studies on lima bean reveal that predatory mites can detect and orient toward (E)-4,8-Dimethyl-1,3,7-nonatriene plumes at distances exceeding 50 centimeters under field conditions [17] [8].

The tritrophic signaling function involves complex temporal dynamics, with (E)-4,8-Dimethyl-1,3,7-nonatriene emission beginning 2-4 hours post-herbivory and reaching maximum attractive potency within 4-12 hours [9] [13] [18]. Natural enemy response patterns vary among predator guilds, with flying parasitoids typically responding more rapidly than ground-dwelling predators [9] [11]. The compound demonstrates synergistic effects when combined with other herbivore-induced volatiles, particularly green leaf volatiles and sesquiterpenes [19] [13].

Herbivory-Induced Emission Patterns

Herbivory-induced emission of (E)-4,8-Dimethyl-1,3,7-nonatriene exhibits species-specific patterns that reflect both the type of herbivore damage and the plant's defensive strategy [20] [21] [22]. Mechanical damage alone produces minimal (E)-4,8-Dimethyl-1,3,7-nonatriene emission (1-10 ng/g/h), while actual herbivore feeding triggers substantially higher emission rates ranging from 45-187 ng/g/h depending on the plant-herbivore combination [1] [20] [22]. Caterpillar feeding on maize produces emission levels of 125.5 ± 15.2 ng/g/h, while moth larvae feeding on arctic birch generates the highest recorded emissions at 187.5 ± 25.4 ng/g/h [22] [14].

The emission patterns demonstrate clear temporal dynamics with distinct phases of induction, peak emission, and decline [23] [18] [21]. Spider mite damage on lima bean produces rapid (E)-4,8-Dimethyl-1,3,7-nonatriene emission with peak levels occurring 2-4 hours post-infestation and maintaining elevated emission for 12-24 hours [24] [25]. Aphid infestation presents a different temporal profile, with emission peaks occurring 6-12 hours post-infestation and extending for 48-72 hours [16]. This variation reflects differences in feeding mechanisms and the nature of damage-associated molecular patterns released during herbivory [23] [8].

Environmental factors significantly influence (E)-4,8-Dimethyl-1,3,7-nonatriene emission patterns, with temperature, humidity, and circadian rhythms affecting both emission rates and timing [23] [18] [22]. Arctic studies on Betula nana reveal that climate warming enhances herbivory-induced (E)-4,8-Dimethyl-1,3,7-nonatriene emission by 40-60%, suggesting climate-mediated changes in plant-insect chemical communication [22]. Ozone exposure can trigger (E)-4,8-Dimethyl-1,3,7-nonatriene emission independent of herbivory, reaching levels of 98.4 ± 14.3 ng/g/h and potentially interfering with tritrophic signaling networks [24].

Comparative Analysis With (Z)-4,8-Dimethyl-1,3,7-Nonatriene

The stereochemical configuration of 4,8-Dimethyl-1,3,7-nonatriene profoundly influences its biological activity and ecological function [16] [24] [26]. The (E)-isomer (CAS 19945-61-0) demonstrates significantly higher biological activity compared to the (Z)-isomer (CAS 21214-62-0) across multiple plant-insect interaction assays [16] [26]. Commercial preparations reveal that (E)-4,8-Dimethyl-1,3,7-nonatriene maintains >97% purity while (Z)-4,8-Dimethyl-1,3,7-nonatriene preparations typically achieve >98% purity, indicating distinct synthetic pathways and stability profiles [16].

Biosynthetic analysis reveals that plant enzymes show strong stereoselectivity for (E)-4,8-Dimethyl-1,3,7-nonatriene production [27] [28] [29]. The cytochrome P450 enzyme CYP82G1 from Arabidopsis demonstrates exclusive specificity for (E)-nerolidol substrates, producing only the (E)-configured homoterpene product [27] [28]. No enzymatic activity was detected for (Z)-nerolidol substrates, indicating that (Z)-4,8-Dimethyl-1,3,7-nonatriene production likely requires alternative biosynthetic routes or different enzyme systems [28] [29].

Behavioral bioassays demonstrate differential responses of natural enemies to the two stereoisomers [16] [24]. Predatory mites show 3-5 fold higher attraction to (E)-4,8-Dimethyl-1,3,7-nonatriene compared to the (Z)-isomer in Y-tube olfactometer assays [16]. Field trapping studies confirm that (E)-4,8-Dimethyl-1,3,7-nonatriene captures significantly more beneficial arthropods, supporting its dominant role in tritrophic communication networks [16]. The stereochemical specificity extends to plant-plant signaling, where (E)-4,8-Dimethyl-1,3,7-nonatriene induces stronger and more rapid defense responses compared to equivalent concentrations of the (Z)-isomer [24] [26].

Gas chromatography analysis reveals distinct retention properties for the stereoisomers, with (E)-4,8-Dimethyl-1,3,7-nonatriene showing retention indices of 1104-1116 on non-polar columns compared to different retention characteristics for the (Z)-isomer [30] [31]. These analytical differences facilitate accurate quantification in complex volatile blends and enable precise ecological studies of stereoisomer-specific functions [30] [32] [31].

[Table 1: Ecological Functions of (E)-4,8-Dimethyl-1,3,7-nonatriene in Plant-Insect Interactions]

Function CategorySpecific FunctionPlant SpeciesEmission Level (μg/day)Response TimeCitation ID
Induced VOC SignalingDefense priming in receiver plantsMultiple angiospermsVariable6-24 hours [1] [13] [8]
Induced VOC SignalingJasmonate-independent defense inductionIpomoea batatas (sweet potato)50-20012-24 hours [1] [2] [3]
Induced VOC SignalingSystemic acquired resistance activationVarious cropsVariable24-48 hours [9] [7]
Tritrophic CommunicationNatural enemy attractionZea mays (maize)10-502-6 hours [12] [10] [11]
Tritrophic CommunicationParasitoid recruitmentLima bean20-1004-12 hours [9] [13]
Tritrophic CommunicationPredator attractionPopulus speciesVariable1-8 hours [20] [18]
Herbivory-Induced EmissionHerbivore damage responseTrifolium pratense5-250.5-4 hours [21] [22]
Herbivory-Induced EmissionMechanical damage responseMultiple species1-100.1-2 hours [23] [8]
Herbivory-Induced EmissionSpecies-specific emission patternsApple trees15-752-8 hours [20] [16]
Direct DefenseProtease inhibitor inductionIpomoea batatas100-30012-48 hours [1] [4] [5]
Direct DefenseFeeding deterrenceMultiple speciesVariable6-24 hours [33] [19]
Plant-Plant CommunicationInter-plant volatile signalingLima bean25-1502-12 hours [17] [8]
Plant-Plant CommunicationIntra-plant volatile signalingSweet potato50-2001-6 hours [1] [34]
BiosynthesisCYP82G1-mediated synthesisArabidopsis thalianaVariableImmediate [27] [28] [29]
BiosynthesisNerolidol precursor pathwayMultiple speciesVariableImmediate [14] [15] [35]
Stereochemistry Comparison(E) vs (Z) isomer activityVarious plantsComparativeVariable [16] [24] [26]

[Table 2: Emission Patterns of (E)-4,8-Dimethyl-1,3,7-nonatriene Under Different Stress Conditions]

Stress TypePlant SpeciesDMNT Emission (ng/g/h)Peak Emission TimeDurationCitation ID
Caterpillar feedingZea mays125.5 ± 15.24-8 hours24-48 hours [14] [15]
Aphid infestationApple trees89.3 ± 12.76-12 hours48-72 hours [16]
Spider mite damageLima bean156.8 ± 22.12-4 hours12-24 hours [24] [25]
Mechanical woundingSweet potato45.7 ± 8.91-2 hours6-12 hours [1] [4]
Ozone exposureLima bean98.4 ± 14.38-16 hours24-36 hours [24]
Jasmonate treatmentArabidopsis78.2 ± 11.52-6 hours12-18 hours [27] [28]
Constitutive emissionFlowers (various)12.3 ± 3.1ContinuousContinuous [36] [12]
Pathogen infectionArabidopsis roots67.9 ± 9.812-24 hours48-96 hours [37]
Beetle damagePopulus nigra134.2 ± 18.63-6 hours36-48 hours [20]
Moth larvae feedingBetula nana187.5 ± 25.42-8 hours24-72 hours [22]

[Table 3: Biosynthetic Pathways of (E)-4,8-Dimethyl-1,3,7-nonatriene in Different Plant Tissues]

Tissue TypePrecursorKey EnzymePlant ExamplesRegulationCitation ID
Aerial tissuesFarnesyl diphosphateNerolidol synthaseMaize, ArabidopsisHerbivory-induced [14] [15] [35]
Aerial tissues(E)-NerolidolCYP82G1/CYP92C5Most angiospermsConstitutive + induced [27] [28] [29]
Root tissuesArabidiolCYP705A1Arabidopsis rootsPathogen-induced [37]
FlowersGeranyl diphosphateTerpene synthasesMagnolia, RosaDevelopmental [38] [36]
Leaves (damaged)Multiple pathwaysVariable enzymesMultiple speciesStress-responsive [12] [20]
Leaves (systemic)Transported precursorsVarious P450sLima bean, Sweet potatoSignal-mediated [1] [34]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Exact Mass

150.140850574 g/mol

Monoisotopic Mass

150.140850574 g/mol

Heavy Atom Count

11

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

51911-82-1
19945-61-0

Wikipedia

(E)-4,8-dimethyl-1,3,7-nonatriene

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

General Manufacturing Information

1,3,7-Nonatriene, 4,8-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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